molecular formula C29H25N3O2 B11489506 2-amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B11489506
M. Wt: 447.5 g/mol
InChI Key: ZISLUXQKUUUAAA-UHFFFAOYSA-N
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Description

2-Amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural framework, which includes a quinoline core fused with a pyran ring, and substituted with various functional groups such as amino, tert-butylphenyl, phenyl, and carbonitrile groups. The presence of these diverse functional groups endows the compound with a range of chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multi-component reactions (MCRs) that combine aldehydes, malononitrile, and β-ketoesters in the presence of catalysts. One common method involves the use of isatin, malononitrile, and β-ketoesters under basic conditions to form the pyranoquinoline core . The reaction is usually carried out in a solvent such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The amino and phenyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

2-Amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile is unique due to its combination of functional groups and structural features, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse scientific applications make it a valuable compound for research and development.

Properties

Molecular Formula

C29H25N3O2

Molecular Weight

447.5 g/mol

IUPAC Name

2-amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C29H25N3O2/c1-29(2,3)19-15-13-18(14-16-19)24-22(17-30)27(31)34-26-21-11-7-8-12-23(21)32(28(33)25(24)26)20-9-5-4-6-10-20/h4-16,24H,31H2,1-3H3

InChI Key

ZISLUXQKUUUAAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)N)C#N

Origin of Product

United States

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